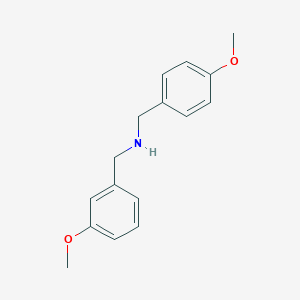

(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as the nitrogen analog of stilbene, (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, is reported to be achieved through a single-step process . This suggests that the synthesis of (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine could potentially be carried out using similar synthetic strategies, possibly involving condensation reactions between appropriate benzaldehyde and amine precursors.

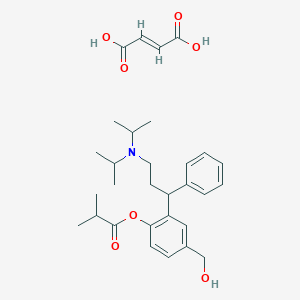

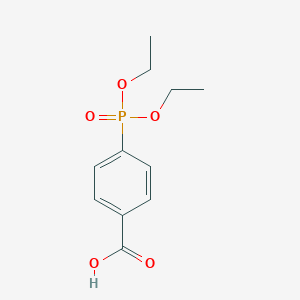

Molecular Structure Analysis

The molecular structure of compounds similar to (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine has been studied using X-ray diffraction and density functional theory (DFT) calculations . These studies provide detailed information on the crystal structures, molecular geometries, and electronic properties, such as HOMO and LUMO energies. The presence of methoxy groups and their positions on the benzene rings can significantly influence the molecular conformation and stability, as seen in the related compounds.

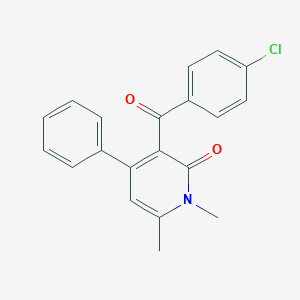

Chemical Reactions Analysis

The related compounds exhibit various chemical behaviors, such as inhibition of tyrosinase activity, which is a key enzyme in melanin biosynthesis . Additionally, the antioxidant properties of these compounds have been evaluated using DPPH free radical scavenging tests . These findings suggest that (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine may also participate in similar biochemical reactions, potentially leading to applications in pharmaceuticals or as a skin whitening agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine, such as solubility, UV absorption, and vibrational frequencies, have been characterized using spectroscopic methods and computational studies . These properties are influenced by the molecular structure, particularly the functional groups and their electronic effects. The methoxy groups in the compound of interest are likely to affect its physical and chemical properties, including solubility in organic solvents and UV absorption characteristics.

Applications De Recherche Scientifique

Inhibition of Melanin Production

(Choi et al., 2002) investigated the compound's effects on melanin biosynthesis, relevant to hyper-pigmentation issues. Their study showed that this compound inhibited tyrosinase activity, crucial for melanin synthesis, and exhibited UV-blocking effects and SOD-like activity. This suggests its potential application as a skin whitening agent.

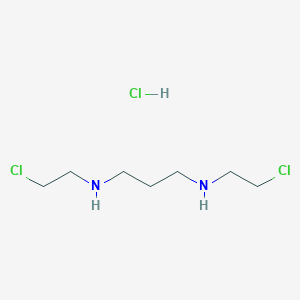

Reductive Monoalkylation

(Sydnes et al., 2008) explored the compound's role in the reductive monoalkylation of nitro aryls, highlighting its significance in synthetic chemistry. The study provided conditions that convert various nitro aryls to secondary benzyl amino aryls, showcasing the compound's utility in producing complex organic molecules.

Hydrogenation of Imines

(Åberg et al., 2006) discussed the hydrogenation of imines, indicating an ionic mechanism rather than the proposed concerted mechanism. This research contributes to our understanding of catalytic processes involving nitrogen-containing compounds.

Luminescent Sensing and CO2 Adsorption

(Hong et al., 2017) developed metal-organic frameworks incorporating the compound for selective CO2 adsorption and sensitive luminescent sensing of nitroaromatic compounds. This illustrates its application in environmental monitoring and gas storage technologies.

Photochemical Release of Amines

(Wang et al., 2016) studied the photochemical cleavage of the benzylic C-N bond, showcasing a method to release amines efficiently. This research highlights the compound's potential in developing photo-responsive materials or drug delivery systems.

Functional Modification of Hydrogels

(Aly & El-Mohdy, 2015) modified polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine, to enhance their properties for medical applications, such as drug delivery systems or wound healing materials.

Safety And Hazards

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-8-6-13(7-9-15)11-17-12-14-4-3-5-16(10-14)19-2/h3-10,17H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREJPPMSQIJNBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354616 |

Source

|

| Record name | (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine | |

CAS RN |

148235-02-3 |

Source

|

| Record name | (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)

![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)